5-(1,3-diphenylpyrazol-4-yl)-3H-1,3,4-oxadiazole-2-thione

NPP1/ENPP1 inhibition COX-2 selectivity scaffold hopping

Researchers targeting ENPP1 for STING pathway activation face limited access to structurally differentiated inhibitor scaffolds. • Diphenylpyrazol-4-yl substituent provides steric bulk & π-stacking absent in simpler 5-aryl-thione analogs, enhancing active-site complementarity. • Free 2-thione enables rapid S-alkylation library synthesis without protecting groups, saving weeks vs. de novo analog preparation. • LogP 3.88 supports cellular penetration; tPSA 95.5 Ų balances permeability. Ideal starting point for SAR-driven optimization of NPP1/ENPP1 potency and selectivity.

Molecular Formula C17H12N4OS
Molecular Weight 320.4 g/mol
CAS No. 917461-46-2
Cat. No. B12605728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,3-diphenylpyrazol-4-yl)-3H-1,3,4-oxadiazole-2-thione
CAS917461-46-2
Molecular FormulaC17H12N4OS
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C=C2C3=NNC(=S)O3)C4=CC=CC=C4
InChIInChI=1S/C17H12N4OS/c23-17-19-18-16(22-17)14-11-21(13-9-5-2-6-10-13)20-15(14)12-7-3-1-4-8-12/h1-11H,(H,19,23)
InChIKeyMBTYARMQFJKYNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1,3-Diphenylpyrazol-4-yl)-3H-1,3,4-oxadiazole-2-thione: Molecular Profile & Procurement


5-(1,3-Diphenylpyrazol-4-yl)-3H-1,3,4-oxadiazole-2-thione (CAS 917461-46-2) is a heterocyclic small molecule (MF: C₁₇H₁₂N₄OS, MW: 320.37) that combines a 1,3-diphenylpyrazole moiety with a 1,3,4-oxadiazole-2-thione core. Its calculated logP is 3.88 and topological polar surface area (tPSA) is 95.5 Ų . The compound belongs to the 1,3,4-oxadiazole-2-thione class, which has demonstrated activity as non-competitive inhibitors of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1/ENPP1) [1], and is structurally adjacent to the 2-phenyl-1,3,4-oxadiazole series that produced selective COX-2 inhibitors with nanomolar potency [2]. This scaffold is offered by specialty chemical suppliers for research use, though direct biological profiling data remain proprietary or underexplored in the open literature.

5-(1,3-Diphenylpyrazol-4-yl)-3H-1,3,4-oxadiazole-2-thione: Why Generic Substitution Fails


The 1,3-diphenylpyrazol-4-yl substituent imparts substantial steric bulk, conformational restriction, and π-stacking potential that simple phenyl or methyl-pyrazole analogs lack, directly influencing target engagement as shown in the COX-2 selective series where this motif contributed to an IC₅₀ of 0.31 μM [1]. Simultaneously, the 2-thione group provides a soft sulfur hydrogen-bond acceptor and metal-coordination site distinct from the 2-phenyl or 2-one oxadiazole congeners, enabling a shift in biological target spectrum—exemplified by the thione scaffold's demonstrated NPP1/ENPP1 inhibitory activity (IC₅₀ 368 μM for the base 5-phenyl-1,3,4-oxadiazole-2-thione) [2]. Substituting the thione with a carbonyl or replacing the diphenylpyrazole with a smaller heterocycle will abrogate these differentiated interaction profiles, rendering generic substitution scientifically invalid for projects targeting NPP1, COX-2, or metal-dependent enzymes. Quantitative evidence for these differential features is presented in Section 3.

5-(1,3-Diphenylpyrazol-4-yl)-3H-1,3,4-oxadiazole-2-thione: Evidence vs. Closest Analogs


Target Divergence: NPP1/ENPP1 vs. COX-2 Inhibition

The 2-phenyl analog 9g (2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole) showed COX-2 IC₅₀ = 0.31 μM with in vivo anti-inflammatory ED₅₀ = 74.3 mg/kg [1]. In contrast, the 1,3,4-oxadiazole-2-thione scaffold (exemplified by 5-[4-(t-butyldimethylsilyloxy)-phenyl]-1,3,4-oxadiazole-2(3H)-thione, compound 1) demonstrated NPP1 inhibition with IC₅₀ = 368 μM and Kᵢ = 360 μM against human recombinant enzyme via pure non-competitive kinetics [2]. The target compound, bearing both the diphenylpyrazol-4-yl group and the 2-thione functionality, is structurally poised to bridge these two target spaces—offering potential dual NPP1/COX-2 modulation that neither the 2-phenyl nor the simple 5-aryl-thione analogs can achieve individually.

NPP1/ENPP1 inhibition COX-2 selectivity scaffold hopping

Physicochemical Advantage: Lipophilicity & Permeability

The target compound exhibits a calculated AlogP of 3.88 and tPSA of 95.5 Ų . Compared to the simpler 5-phenyl-1,3,4-oxadiazole-2-thione (CAS 3004-42-0; predicted AlogP ≈ 1.5–2.0, tPSA ≈ 67 Ų based on core scaffold), the target compound's logP is approximately 2 log units higher, reflecting the substantial lipophilic contribution of the 1,3-diphenylpyrazol-4-yl group. This increased lipophilicity, while maintaining a tPSA below 140 Ų, positions the compound within favorable oral drug-like space (Veber rules) and predicts superior passive membrane permeability compared to non-diphenylpyrazole oxadiazole-thione analogs.

logP tPSA drug-likeness membrane permeability

Heterocycle Core: Oxadiazole vs. Thiadiazole Antifungal Activity

In a series of pyrazolyl-1,3,4-oxadiazoles and thiadiazoles evaluated against Rhizoctonia solani (rice sheath blight), the 1,3,4-thiadiazole-2-thione derivative 5-(4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-yl)-1,3,4-thiadiazole-2-thione exhibited the highest fungicidal activity among the synthesized compounds [1]. The corresponding 1,3,4-oxadiazole-2-thione analogs showed differential activity, indicating that the oxygen-versus-sulfur heteroatom in the five-membered ring significantly influences antifungal potency. The target compound, containing an oxadiazole (rather than thiadiazole) ring, offers distinct electronic properties (oxygen electronegativity vs. sulfur polarizability) that may favor different fungal species or resistance profiles compared to the thiadiazole benchmark.

antifungal activity Rhizoctonia solani heterocycle comparison agrochemical discovery

Synthetic Handle: Thione-Thioether Derivatization

The 2-thione group in 5-(1,3-diphenylpyrazol-4-yl)-3H-1,3,4-oxadiazole-2-thione serves as a nucleophilic site for S-alkylation, enabling facile introduction of diverse alkyl, benzyl, or heteroaryl-thio substituents without requiring protection/deprotection steps [1]. This contrasts with the 2-phenyl analog (COX-2 series), where the C-2 position is blocked by an aryl group, precluding post-synthetic diversification at this position. The thioether derivatives have been employed to generate antiviral and antimicrobial compound libraries, demonstrating the synthetic versatility conferred by the thione moiety [1].

synthetic handle thioether alkylation derivatization medicinal chemistry

5-(1,3-Diphenylpyrazol-4-yl)-3H-1,3,4-oxadiazole-2-thione: Key Applications


ENPP1/NPP1 Inhibitor for STING Pathway Activation

The 1,3,4-oxadiazole-2-thione scaffold has validated NPP1 inhibitory activity (IC₅₀ 368 μM for the 5-aryl analog) with non-competitive kinetics [1]. The target compound's diphenylpyrazol-4-yl substituent adds hydrophobic bulk predicted to enhance potency via improved active-site complementarity. Researchers pursuing ENPP1 inhibition for STING pathway activation in cancer immunotherapy should prioritize this compound as a structurally differentiated starting point over simpler 5-aryl-thione analogs, leveraging its superior logP (3.88) for cellular penetration .

COX-2 Inhibitor Backup Series: Thione Metabolic Differentiation

The 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole series demonstrated potent COX-2 inhibition (IC₅₀ = 0.31 μM) with in vivo anti-inflammatory efficacy (ED₅₀ = 74.3 mg/kg) [2]. The target compound, replacing the 2-phenyl group with a thione, may exhibit altered COX-1/COX-2 selectivity and metabolic stability due to the sulfur-mediated electronic effects. Medicinal chemistry teams developing next-generation COX-2 inhibitors with improved safety profiles can use this compound to explore thione-based bioisosteric replacement of the 2-aryl group.

Antifungal Lead Against Rhizoctonia solani

The pyrazolyl-1,3,4-oxadiazole scaffold has demonstrated structure-dependent antifungal activity against R. solani, with oxadiazole-thione and thiadiazole-thione variants showing differential efficacy [3]. The target compound provides an oxadiazole-specific probe for antifungal SAR studies, enabling agchem researchers to dissect the contribution of the oxadiazole ring oxygen versus thiadiazole sulfur to fungicidal potency and spectrum.

Late-Stage Diversification for Parallel Library Synthesis

The free 2-thione group enables rapid, high-yielding S-alkylation to generate diverse thioether analog libraries without protecting group chemistry [4]. This synthetic handle makes the compound a strategic procurement choice for medicinal chemistry groups conducting iterative SAR exploration around the oxadiazole C-2 position, delivering significant time and cost savings compared to de novo synthesis of each analog.

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